molecular formula C7H6BrNO3 B1281288 4-bromo-N,2-dihydroxybenzamide CAS No. 61799-79-9

4-bromo-N,2-dihydroxybenzamide

Cat. No. B1281288
CAS RN: 61799-79-9
M. Wt: 232.03 g/mol
InChI Key: PODSXAMKHIADTI-UHFFFAOYSA-N
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Patent
US07642276B2

Procedure details

A solution of carbonyldiimidazole (0.75 g) in dry tetrahydrofuran (15 ml) was added to a refluxing solution of 4-bromo-N,2-dihydroxybenzamide (Intermediate 23) (0.56 g) in dry tetrahydrofuran (10 ml) then stirred for 2 h. The solvent was removed under vacuum, the residue was suspended in water and 2N hydrochloric acid (10 ml) was added. The resulting precipitate was collected by filtration, washed with water then cyclohexane and dried to give the title compound as a cream solid (0.37 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[Br:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([NH:20]O)=[O:19])=[C:16]([OH:24])[CH:15]=1>O1CCCC1>[Br:13][C:14]1[CH:23]=[CH:22][C:17]2[C:18](=[O:19])[NH:20][O:24][C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
0.56 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)NO)C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)NO)C=C1)O
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
then stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
2N hydrochloric acid (10 ml) was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
cyclohexane and dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC2=C(C(NO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.